molecular formula C11H16ClF3N2O B2984792 4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856084-32-6

4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2984792
CAS No.: 1856084-32-6
M. Wt: 284.71
InChI Key: CDKVJDZTQQMZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound with the molecular formula C11H16ClF3N2O and a molecular weight of 284.71. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. Pyrazoles are known for their diverse biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of isobutylamine with chloroacetic acid to form an intermediate, which is then further reacted with trifluoropropyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazoles or other derivatives.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be employed in the study of biological systems and pathways due to its structural similarity to biologically active molecules.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-Chloro-1-isobutyl-1H-pyrazole

  • 4-Chloro-1-methyl-1H-pyrazole

  • 3,3,3-Trifluoropropyl-1H-pyrazole

Uniqueness: 4-Chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is unique due to its trifluoropropoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it suitable for various applications.

Properties

IUPAC Name

4-chloro-1-(2-methylpropyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClF3N2O/c1-8(2)5-17-6-9(12)10(16-17)7-18-4-3-11(13,14)15/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKVJDZTQQMZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)COCCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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